3-Bromo-p-terphenyl

Catalog No.
S1902068
CAS No.
1762-87-4
M.F
C18H13B
M. Wt
309.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Bromo-p-terphenyl

CAS Number

1762-87-4

Product Name

3-Bromo-p-terphenyl

IUPAC Name

1-bromo-3-(4-phenylphenyl)benzene

Molecular Formula

C18H13B

Molecular Weight

309.2 g/mol

InChI

InChI=1S/C18H13Br/c19-18-8-4-7-17(13-18)16-11-9-15(10-12-16)14-5-2-1-3-6-14/h1-13H

InChI Key

JJKJPQMYYSMPBE-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC(=CC=C3)Br

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC(=CC=C3)Br

Organic Synthesis and Material Science

One potential application of 3-Bromo-p-terphenyl lies in its use as a building block for organic synthesis. The presence of the bromine atom makes it susceptible to substitution reactions, allowing researchers to introduce various functional groups and create more complex molecules. This could be valuable in the development of new pharmaceuticals, pesticides, or dyes [].

3-Bromo-p-terphenyl is a halogenated derivative of p-terphenyl, characterized by its structure that includes a central benzene ring flanked by two phenyl groups, with a bromine atom substituted at the para position of one of the phenyl groups. This compound has the chemical formula C18H13BrC_{18}H_{13}Br and is known for its unique properties that arise from the presence of the bromine atom, which influences its reactivity and interactions in various chemical environments .

  • Liquid crystals: Some terphenyl derivatives exhibit liquid crystalline behavior, making them potential candidates for display technologies [].
  • Organic semiconductors: Due to their conjugated π-electron systems, some terphenyls show semiconducting properties and could be used in organic electronics [].

  • Substitution Reactions: The bromine atom can be replaced by other functional groups through nucleophilic substitution, allowing for the synthesis of various derivatives.
  • Oxidation Reactions: This compound can undergo oxidation to produce quinones or other oxidized derivatives, which are often useful in organic synthesis.
  • Reduction Reactions: Reduction processes can convert the bromine atom into hydrogen, yielding p-terphenyl or other reduced derivatives .

Research indicates that 3-Bromo-p-terphenyl exhibits potential biological activities, including antimicrobial and cytotoxic effects. Studies have suggested that it may act on various biochemical pathways, making it a candidate for further investigation in medicinal chemistry. Its unique structure allows it to interact with biological systems in ways that are still being explored .

The synthesis of 3-Bromo-p-terphenyl is typically achieved through the bromination of p-terphenyl. Common methods include:

  • Bromination with Bromine: This reaction often employs thallic acetate as a catalyst in solvents such as dichloromethane or trifluoroacetic acid. The reaction conditions are generally mild, yielding high purity and yield of the product.
  • Industrial Production: For larger scale production, continuous flow reactors and advanced purification techniques like recrystallization and chromatography are utilized to ensure product quality .

3-Bromo-p-terphenyl has a variety of applications across different fields:

  • Organic Synthesis: It serves as a building block for more complex organic molecules.
  • Material Science: The compound is utilized in producing advanced materials, including liquid crystalline materials and organic light-emitting diodes.
  • Biological Research: Ongoing studies explore its potential therapeutic applications in treating various diseases due to its biological activity .

Studies on 3-Bromo-p-terphenyl have focused on its interactions within biological systems and its reactivity with other chemical compounds. The presence of the bromine atom enhances its ability to participate in halogen bonding, which can influence molecular recognition processes in biochemical systems. These interactions are crucial for understanding its potential therapeutic effects and environmental behavior .

3-Bromo-p-terphenyl can be compared with several similar compounds, each possessing unique characteristics:

Compound NameStructure DescriptionUnique Features
p-TerphenylParent compound without bromineBaseline for comparison; lacks halogen effects
4-Bromo-p-terphenylBromine at the 4-positionDifferent reactivity profile due to position
4-Methyl-p-terphenylMethyl group instead of bromineAlters physical properties compared to bromine
4-Nitro-p-terphenylNitro group at para positionExhibits different electronic properties

3-Bromo-p-terphenyl's unique para-bromination significantly influences its solubility, melting point, and reactivity patterns compared to these similar compounds. Its specific halogen bonding capabilities also make it particularly valuable in research and industrial applications .

XLogP3

6.3

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Wikipedia

1~3~-Bromo-1~1~,2~1~:2~4~,3~1~-terphenyl

Dates

Modify: 2023-08-16

Explore Compound Types